molecular formula C11H20N2O2 B7140861 N-(2-amino-2-oxoethyl)-1-ethyl-N-methylcyclopentane-1-carboxamide

N-(2-amino-2-oxoethyl)-1-ethyl-N-methylcyclopentane-1-carboxamide

Cat. No.: B7140861
M. Wt: 212.29 g/mol
InChI Key: MYBIAGCBHLUSDY-UHFFFAOYSA-N
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Description

N-(2-amino-2-oxoethyl)-1-ethyl-N-methylcyclopentane-1-carboxamide: is a synthetic organic compound with a complex structure It is characterized by the presence of an amino group, an oxo group, and a cyclopentane ring

Properties

IUPAC Name

N-(2-amino-2-oxoethyl)-1-ethyl-N-methylcyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-3-11(6-4-5-7-11)10(15)13(2)8-9(12)14/h3-8H2,1-2H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBIAGCBHLUSDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCC1)C(=O)N(C)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-amino-2-oxoethyl)-1-ethyl-N-methylcyclopentane-1-carboxamide typically involves multiple steps. One common method includes the reaction of 1-ethylcyclopentanecarboxylic acid with N-methylglycine under specific conditions to form the desired compound. The reaction conditions often involve the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: N-(2-amino-2-oxoethyl)-1-ethyl-N-methylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-(2-amino-2-oxoethyl)-1-ethyl-N-methylcyclopentane-1-carboxamide is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a model compound for studying enzyme-substrate interactions or as a ligand in receptor binding studies.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

Industry: In industrial applications, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-amino-2-oxoethyl)-1-ethyl-N-methylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. The amino and oxo groups can form hydrogen bonds with target molecules, influencing their activity. The cyclopentane ring provides structural stability, allowing the compound to fit into specific binding sites on enzymes or receptors. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

  • N-(2-amino-2-oxoethyl)-2-(2-oxo-1-pyrrolidinyl)acetamide
  • N-(2-amino-2-oxoethyl)acrylamide
  • N-(2-amino-2-oxoethyl)-2-(1-adamantylamino)-2-oxoethyl

Uniqueness: N-(2-amino-2-oxoethyl)-1-ethyl-N-methylcyclopentane-1-carboxamide is unique due to its specific structural features, including the cyclopentane ring and the combination of amino and oxo groups. These features confer specific chemical and biological properties that distinguish it from similar compounds. For example, the presence of the cyclopentane ring may enhance its stability and binding affinity compared to other similar compounds.

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